3-Methoxy-2-methylpyrrolidine hydrochloride
Overview
Description
3-Methoxy-2-methylpyrrolidine hydrochloride is a chemical compound belonging to the family of pyrrolidines. It is characterized by its molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylpyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with methanol in the presence of an acid catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors. The process involves the continuous addition of reactants and the careful monitoring of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of 3-Methoxy-2-methylpyrrolidone.
Reduction: Reduction products include 3-Methoxy-2-methylpyrrolidine.
Substitution: Substitution reactions can lead to the formation of various derivatives of 3-Methoxy-2-methylpyrrolidine.
Scientific Research Applications
3-Methoxy-2-methylpyrrolidine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems and as a potential inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
3-Methoxy-2-methylpyrrolidine hydrochloride is compared with other similar compounds, such as 2-Methylpyrrolidine and 3-Methoxy-pyrrolidine. These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.
Comparison with Similar Compounds
2-Methylpyrrolidine
3-Methoxy-pyrrolidine
4-Methylpyrrolidine
This comprehensive overview provides a detailed understanding of 3-Methoxy-2-methylpyrrolidine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-methoxy-2-methylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-6(8-2)3-4-7-5;/h5-7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWLSLFIEVUICU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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